4-fluoro-1H-pyrazol-5-amine
Overview
Description
4-Fluoro-1H-pyrazol-5-amine is a heterocyclic organic compound that features a pyrazole ring substituted with a fluorine atom at the 4-position and an amino group at the 5-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination . The reaction conditions often include the use of catalysts such as copper or palladium, and solvents like ethanol or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The fluorine atom can be replaced by hydrogen under reductive conditions.
Substitution: The fluorine atom can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Nitro-1H-pyrazol-5-amine derivatives.
Reduction: 1H-pyrazol-5-amine.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-1H-pyrazol-5-amine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 4-fluoro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also modulate receptor activity by binding to receptor sites, influencing signal transduction pathways . The exact pathways and targets depend on the specific biological context and application .
Comparison with Similar Compounds
4-Fluoro-1H-pyrazole: Lacks the amino group, making it less versatile in biological applications.
5-Amino-1H-pyrazole: Lacks the fluorine atom, which may reduce its electronic properties and reactivity.
4-Chloro-1H-pyrazol-5-amine: Similar structure but with chlorine instead of fluorine, leading to different reactivity and biological activity
Uniqueness: 4-Fluoro-1H-pyrazol-5-amine is unique due to the presence of both the fluorine atom and the amino group, which confer distinct electronic properties and reactivity. This combination enhances its potential in various applications, particularly in medicinal chemistry and material science .
Properties
IUPAC Name |
4-fluoro-1H-pyrazol-5-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4FN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLRTNMBWQIKSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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